6-Chloropyrido[2,3-b]pyrazine
Overview
Description
6-Chloropyrido[2,3-b]pyrazine: is a heterocyclic compound that contains both a pyridine and a pyrazine ring. It is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 6-Chloropyrido[2,3-b]pyrazine involves the reaction of 6-Chloro-2,3-diaminopyridine with 1,2-Ethenediylbis(oxy) (9CI). This reaction typically requires specific conditions to ensure the formation of the desired product .
Industrial Production Methods:
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods may vary depending on the manufacturer, but they generally follow similar principles to the laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
6-Chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: It can be converted into other heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Reagents like potassium amide in liquid ammonia are used for cyclization.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Cyclization Reactions: One notable product is 1H-imidazo[4,5-b]pyridine.
Scientific Research Applications
6-Chloropyrido[2,3-b]pyrazine has several applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules with potential therapeutic applications.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown kinase inhibitory activity, which is crucial in regulating various cellular processes . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- Pyrrolo[1,2-a]pyrazine
- 5H-pyrrolo[2,3-b]pyrazine
- 6H-pyrrolo[3,4-b]pyrazine
Comparison:
6-Chloropyrido[2,3-b]pyrazine is unique due to the presence of a chlorine atom at the 6th position, which can significantly influence its reactivity and biological activity. Compared to other similar compounds, it has shown distinct kinase inhibitory activity, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
6-chloropyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKACFUJNYOJPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=CN=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348808 | |
Record name | 6-chloropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68236-03-3 | |
Record name | 6-chloropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloropyrido[2,3-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most notable reaction of 6-chloropyrido[2,3-b]pyrazine with potassium amide in liquid ammonia?
A1: this compound undergoes a unique ring contraction reaction when treated with potassium amide (KNH2) in liquid ammonia (NH3). This reaction forms 1H-imidazo[4,5-b]pyridine, a structurally distinct heterocyclic compound. [, , , ]
Q2: What is the role of the chlorine atom in the ring contraction reaction of this compound?
A2: The chlorine atom at the 6-position plays a crucial role in the ring contraction. Replacing chlorine with fluorine leads to aminolysis, while bromine substitution results in reductive debromination. Only the 6-chloro derivative undergoes the ring contraction to 1H-imidazo[4,5-b]pyridine. [, ] This highlights the unique reactivity of the chlorine substituent in this specific transformation.
Q3: How does the presence of substituents on the pyrido[2,3-b]pyrazine ring affect its reactivity with potassium amide?
A3: Research indicates that substituents on the pyrido[2,3-b]pyrazine ring influence both the reaction pathway and product distribution. For instance, bulky substituents like tert-butyl groups can hinder the ring contraction and favor the formation of a stable σ-adduct at C-3. [] The presence and position of substituents can significantly alter the electronic and steric environment of the molecule, leading to these observed differences in reactivity.
Q4: What insights into the ring contraction mechanism were obtained through isotopic labeling studies?
A4: Isotopic labeling studies using 15N and 13C provided crucial information about the ring contraction mechanism. These experiments demonstrated that the reaction proceeds through an initial formation of a σ-adduct between the amide ion and C-2 of the pyrido[2,3-b]pyrazine ring. This σ-adduct then undergoes an intramolecular rearrangement, ultimately leading to the expulsion of both the chlorine atom and the C-2 carbon, forming the 1H-imidazo[4,5-b]pyridine product. [, ]
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